molecular formula C7H11BF6N2 B1461766 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate CAS No. 681856-28-0

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

Cat. No. B1461766
M. Wt: 247.98 g/mol
InChI Key: YTANZWHOSGQGAP-UHFFFAOYSA-N
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Description

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a type of ionic liquid . It has a molecular formula of C7H11BF6N2 and a molecular weight of 247.98 . It appears as a liquid at 20°C .


Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate consists of a 1-ethyl-3-methylimidazolium cation and a trifluoro(trifluoromethyl)borate anion .


Physical And Chemical Properties Analysis

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate is a liquid at 20°C . . It should be stored under inert gas and is sensitive to air .

Scientific Research Applications

Application 1: Polymer Electrolytes

  • Summary of Application: This compound is used as a plasticizer in zinc-ion conducting polymer blend electrolyte systems . These systems are used in the development of gel polymer electrolytes (GPEs), which have gained global attention as a viable alternative to conventional liquid electrolytes .
  • Methods of Application: The compound is incorporated into an optimized typical composition of polymer blend-salt matrix . The AC impedance analysis is used to investigate the occurrence of the maximum ionic conductivity .
  • Results or Outcomes: The addition of this compound into the optimized system enhances the number of free zinc ions, leading to an enrichment of ionic conductivity . The highest ionic conductivity realized in the case of the typical gel polymer electrolyte system is found to be 1.63 × 10 −4 S cm −1 at room temperature .

Application 2: Ionic Polymer-Polymer Composites (IP2C)

  • Summary of Application: This compound may be used as a solvent to produce Ionic Polymer-Polymer Composites (IP2C) .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 3: Lithium/Sodium Ion Batteries

  • Summary of Application: Ionic liquids, such as 1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, exhibit unique properties such as non-volatility, high thermal stability, and high ionic conductivity. These properties make them suitable for use as electrolytes in lithium/sodium ion batteries .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 4: Dye-Sensitized Solar Cells

  • Summary of Application: Ionic liquids can also find applications in dye-sensitized solar cells .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 5: Synthesis of Conducting Polymers

  • Summary of Application: Ionic liquids are used as media for the synthesis of conducting polymers .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 6: Temperature Control and Impedance Measurements

  • Summary of Application: This compound allows temperature control, impedance measurements and conductivity cell calibration using a standard solution .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Application 7: Lipase-Catalyzed Enantioselective Amine Acylation

  • Summary of Application: This compound may be used in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The specific results or outcomes were not detailed in the source .

Safety And Hazards

This compound can cause skin irritation and serious eye irritation . Therefore, it’s recommended to wear protective gloves, eye protection, and face protection when handling it . If it comes into contact with skin or eyes, it should be washed off with plenty of water . If skin irritation or eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;trifluoro(trifluoromethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.CBF6/c1-3-8-5-4-7(2)6-8;3-1(4,5)2(6,7)8/h4-6H,3H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTANZWHOSGQGAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(F)(F)F)(F)(F)F.CCN1C=C[N+](=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BF6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10659841
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate

CAS RN

681856-28-0
Record name 1-Ethyl-3-methyl-1H-imidazol-3-ium trifluoro(trifluoromethyl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10659841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-3-methylimidazolium Trifluoro(trifluoromethyl)borate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AC Leitch, TM Abdelghany, PM Probert… - Food and Chemical …, 2020 - Elsevier
Ionic liquids are a diverse range of charged chemicals with low volatility and often liquids at ambient temperatures. This characteristic has in part lead to them being considered …
Number of citations: 51 www.sciencedirect.com
S Hayashi, K Higashi, T Morikawa - J Bio Med Open Access, 2020 - gnoscience.com
Ionic liquids (ILs) are used in a variety of applications. Although ILs are called “green solvents,” they exhibit significant toxicity. The toxicity of ILs presumably manifests owing to their …
Number of citations: 2 gnoscience.com
T Huang, P Yan, Z Xu, X Liu, Q Xin, H Liu… - The Journal of …, 2018 - ACS Publications
High methane dissolution capacity in a liquid is important for methane storage and transformation. In this work, methane solubility in different ionic liquids (ILs) was studied and was …
Number of citations: 3 pubs.acs.org
MM Seitkalieva, DE Samoylenko, KA Lotsman… - Coordination Chemistry …, 2021 - Elsevier
The development of metal nanoparticle chemistry in ionic liquids (ILs) media has had a paramount impact on various fields, including catalysis, energy research, nanotechnology and …
Number of citations: 58 www.sciencedirect.com

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